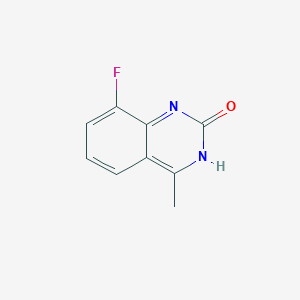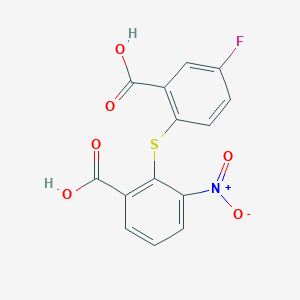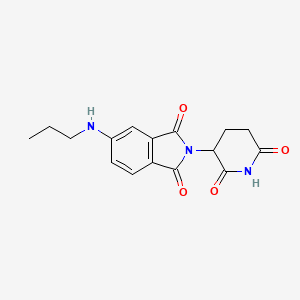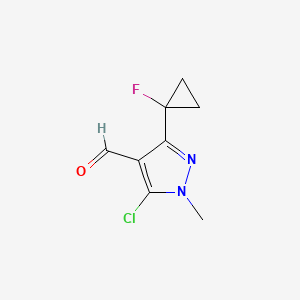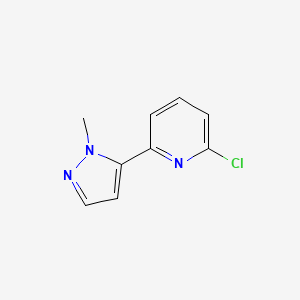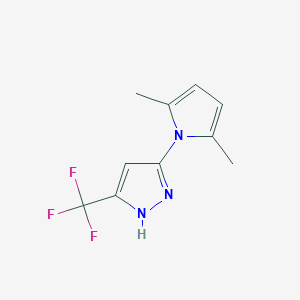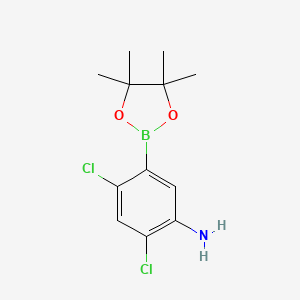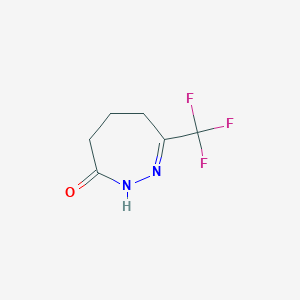
3-(Trifluoromethyl)-5,6-dihydro-1H-1,2-diazepin-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)-5,6-dihydro-1H-1,2-diazepin-7(4H)-one is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents such as trifluoromethyl sulfonyl chloride (CF3SO2Cl) under photoredox catalysis . The reaction conditions often involve visible light irradiation and the use of catalysts like ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. The choice of reagents and catalysts, as well as the control of reaction parameters, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-5,6-dihydro-1H-1,2-diazepin-7(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by photoredox catalysis.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoromethyl sulfonyl chloride (CF3SO2Cl) under photoredox conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(Trifluoromethyl)-5,6-dihydro-1H-1,2-diazepin-7(4H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in pharmaceuticals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-5,6-dihydro-1H-1,2-diazepin-7(4H)-one involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and binding selectivity, making it effective in various biochemical pathways . The compound can participate in single-electron-transfer (SET) processes under photoredox catalysis, leading to the generation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are valuable in synthetic chemistry.
Trifluoromethyl benzenes: Similar in structure but differ in their reactivity and applications.
Uniqueness
3-(Trifluoromethyl)-5,6-dihydro-1H-1,2-diazepin-7(4H)-one is unique due to its diazepinone ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C6H7F3N2O |
|---|---|
Molecular Weight |
180.13 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1,4,5,6-tetrahydrodiazepin-7-one |
InChI |
InChI=1S/C6H7F3N2O/c7-6(8,9)4-2-1-3-5(12)11-10-4/h1-3H2,(H,11,12) |
InChI Key |
LXCHMQNBQHZTQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NNC(=O)C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


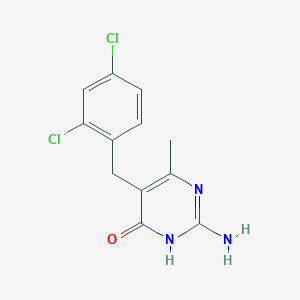
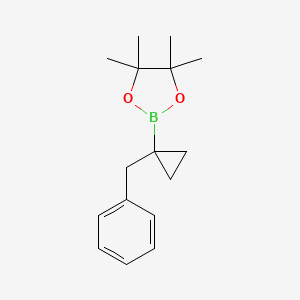
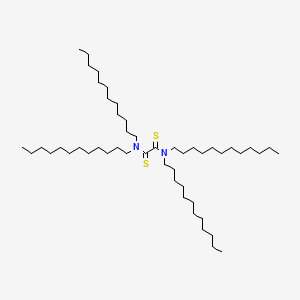
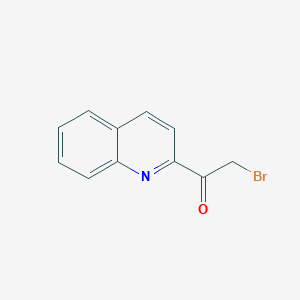
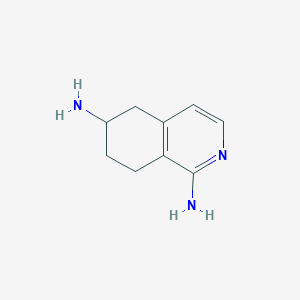
![1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran-6-yl]pyrazole](/img/structure/B13928453.png)

